molecular formula C16H12Br2N2O4S B12877024 4-(3-(3,5-Dibromophenyl)-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide CAS No. 93553-57-2

4-(3-(3,5-Dibromophenyl)-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No.: B12877024
CAS No.: 93553-57-2
M. Wt: 488.2 g/mol
InChI Key: AFGGVXIQMLISLE-UHFFFAOYSA-N
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Description

4-(3-(3,5-Dibromophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzenesulfonamide moiety, which is further connected to a pyrrolidinone ring substituted with a dibromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3,5-Dibromophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3,5-Dibromophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-(3-(3,5-Dibromophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 4-(3-(3,5-Dibromophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the dibromophenyl group can participate in hydrophobic interactions. These interactions can inhibit the activity of target enzymes or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(3,5-Dibromophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonamide and a dibromophenyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

CAS No.

93553-57-2

Molecular Formula

C16H12Br2N2O4S

Molecular Weight

488.2 g/mol

IUPAC Name

4-[3-(3,5-dibromophenyl)-2,5-dioxopyrrolidin-1-yl]benzenesulfonamide

InChI

InChI=1S/C16H12Br2N2O4S/c17-10-5-9(6-11(18)7-10)14-8-15(21)20(16(14)22)12-1-3-13(4-2-12)25(19,23)24/h1-7,14H,8H2,(H2,19,23,24)

InChI Key

AFGGVXIQMLISLE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC(=C3)Br)Br

Origin of Product

United States

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